molecular formula C29H47N3O6 B12825563 (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt

(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt

Cat. No.: B12825563
M. Wt: 533.7 g/mol
InChI Key: CBSVEVKFQHTZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is a complex organic compound used primarily in peptide synthesis and pharmaceutical research. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group, which are used to protect amino functions during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt typically involves the protection of amino groups using Boc and Cbz groups. The process begins with the amino acid precursor, which undergoes a series of protection and deprotection steps. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, while the Cbz group is introduced using benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and to prevent side reactions .

Scientific Research Applications

®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is widely used in:

Mechanism of Action

The mechanism of action of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc and Cbz groups are stable under basic conditions but can be selectively removed under acidic conditions or by catalytic hydrogenation, respectively . This selective deprotection allows for the stepwise synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is unique due to its dual protection strategy, which allows for greater control over the synthesis of peptides and proteins. The presence of both Boc and Cbz groups provides flexibility in the deprotection steps, making it a valuable tool in synthetic organic chemistry .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVEVKFQHTZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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